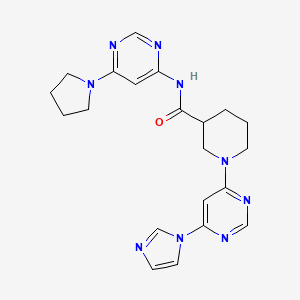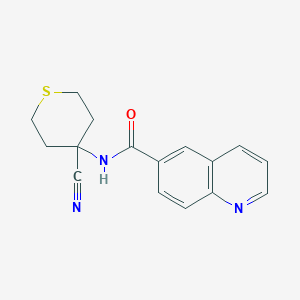
N-(4-cyanothian-4-yl)quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanothian-4-yl)quinoline-6-carboxamide is a chemical compound with the molecular formula C16H15N3OS and a molecular weight of 297.38
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanothian-4-yl)quinoline-6-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method includes the treatment of various substituted amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyanothian-4-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while reduction may produce quinoline-6-carboxamide derivatives with different substituents .
Applications De Recherche Scientifique
N-(4-cyanothian-4-yl)quinoline-6-carboxamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its antiplasmodial activity and potential use in treating malaria.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of N-(4-cyanothian-4-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic processes . The exact molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-cyanothian-4-yl)quinoline-6-carboxamide include other quinoline-6-carboxamide derivatives, such as quinoline-6-glyoxylamide and quinoline-2-carboxamide .
Uniqueness
This compound is unique due to its specific structure, which includes a cyano group and a thianyl moiety.
Propriétés
IUPAC Name |
N-(4-cyanothian-4-yl)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c17-11-16(5-8-21-9-6-16)19-15(20)13-3-4-14-12(10-13)2-1-7-18-14/h1-4,7,10H,5-6,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFGXSRAPSXELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2400808.png)
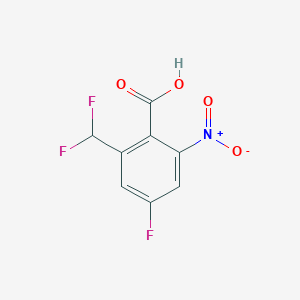
![3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2400811.png)
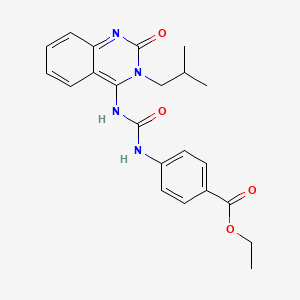
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2400814.png)
![4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2400815.png)
![1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2400816.png)
![2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide](/img/structure/B2400817.png)

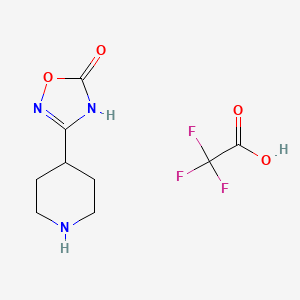

![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2400825.png)
